2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (CAS 2973-74-2): A Polyfunctional Scaffold for Advanced Molecular Architectures
2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (CAS 2973-74-2): A Polyfunctional Scaffold for Advanced Molecular Architectures
Executive Summary
In the landscape of modern drug discovery and advanced materials science, the strategic selection of highly functionalized building blocks is paramount. 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (CAS 2973-74-2) emerges as a specialized, polyfunctional scaffold that offers unparalleled synthetic versatility[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a programmable node for molecular engineering. Its trifunctional nature—comprising an electrophilic aldehyde, a nucleophilic/directing phenolic hydroxyl, and two differentially reactive aryl bromides—enables the precise construction of complex biaryls, heterocycles, and chiral templates[2][3].
This whitepaper provides an in-depth technical analysis of CAS 2973-74-2, detailing the causality behind its reactivity patterns and providing field-validated, self-correcting experimental workflows for its utilization.
Physicochemical Profiling & Structural Logic
To effectively deploy this scaffold, one must first understand the electronic and steric gradients established by its substitution pattern. The placement of the functional groups dictates the molecule's reactivity profile, specifically the differential activation of the two carbon-bromine bonds.
Table 1: Physicochemical and Structural Properties
| Parameter | Specification / Value | Mechanistic Implication |
| CAS Number | 2973-74-2 | Standardized registry identifier[1]. |
| Molecular Formula | C9H8Br2O3 | Indicates a high degree of functionalization relative to carbon count. |
| Molecular Weight | 323.968 g/mol | High mass due to dual heavy halogen incorporation[1]. |
| SMILES String | O=Cc1cc(OCC)c(O)c(Br)c1Br | Defines the 1,2,3,4,5-pentasubstituted aromatic architecture. |
| C2-Bromide | Ortho to Aldehyde | Highly activated for oxidative addition due to the -M/-I effects of the formyl group[2]. |
| C3-Bromide | Meta to Aldehyde | Sterically shielded and electronically deactivated; serves as a secondary reaction site[4]. |
| C5-Ethoxy Group | Meta to Aldehyde | Enhances lipophilicity and organic solubility compared to purely hydroxylated analogs. |
Mechanistic Rationale: The Polyfunctional Advantage
The true value of CAS 2973-74-2 lies in the orthogonality of its functional groups. Understanding the causality behind these reactivity differences allows chemists to design cascade reactions and divergent syntheses without the need for exhaustive protection/deprotection cycles.
Regioselective Cross-Coupling Dynamics
The differential reactivity of the two carbon-bromine bonds is governed by the electronic influence of the C1-formyl group. The strong electron-withdrawing nature of the aldehyde significantly depletes electron density at the ortho-position (C2). This lowers the activation energy required for the oxidative addition of a Palladium(0) species, making the C2-Br bond the primary site for cross-coupling[2]. Conversely, the C3-bromide is sterically shielded by the adjacent C2-bromide and C4-hydroxyl groups, rendering it comparatively inert under mild conditions. This allows for sequential, regioselective Suzuki, Heck, or Sonogashira couplings to build chiral biaryl scaffolds[3].
Orthogonal Protection and Annulation Strategies
Before executing nucleophilic additions at the aldehyde (e.g., Grignard reactions or Knoevenagel condensations), the C4-phenolic hydroxyl must often be masked. If left unprotected, strong bases will deprotonate the phenol to form a phenoxide anion. This dramatically increases the electron density of the aromatic ring, deactivating the aldehyde toward nucleophilic attack and potentially quenching the reagents[5]. Furthermore, the proximity of the aldehyde and the bromides makes this scaffold an ideal precursor for Larock-type annulations to form complex benzofurans or indenones[6].
Fig 1. Divergent synthetic pathways of CAS 2973-74-2 leveraging its polyfunctional handles.
Validated Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every reagent choice is grounded in mechanistic causality, and analytical checkpoints are embedded to confirm success before proceeding.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C2
This protocol selectively couples an aryl boronic acid to the C2 position, leaving the C3-bromide intact for downstream functionalization.
Causality of Reagents:
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Solvent (1,4-Dioxane/H2O, 4:1): Water is strictly required to hydrate the boronic acid into a reactive boronate complex, which is essential for the transmetalation step. Dioxane effectively solubilizes the highly substituted organic substrate.
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Base (K2CO3): A mild inorganic base is chosen over stronger bases (like NaOH) to prevent unwanted Aldol/Cannizzaro side-reactions at the highly reactive aldehyde group.
Step-by-Step Methodology:
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Assembly: In an oven-dried Schlenk flask, combine CAS 2973-74-2 (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and K2CO3 (2.0 equiv).
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Solvent Addition & Degassing: Add the 1,4-Dioxane/H2O (4:1) mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously removed as it rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) peroxo complex.
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Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 equiv) under a positive stream of Argon. Seal the flask.
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Thermal Activation: Heat the reaction mixture to 80°C with vigorous stirring for 4–6 hours.
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Self-Validation Checkpoint (LC-MS): Sample the reaction. LC-MS must show the disappearance of the starting material's distinctive tribromide isotopic pattern (M, M+2, M+4 in a 1:2:1 ratio) and the emergence of the mono-coupled product's pattern (M, M+2 in a 1:1 ratio). This isotopic shift mathematically proves regioselective mono-substitution.
-
Quench & Isolate: Cool to room temperature, quench with saturated aqueous NH4Cl, and extract with Ethyl Acetate. Purify via silica gel flash chromatography.
Fig 2. Self-validating experimental workflow for regioselective Suzuki-Miyaura cross-coupling.
Protocol B: Mild O-Alkylation (MOM Protection) of the C4-Hydroxyl
Protecting the phenol as a Methoxymethyl (MOM) ether is critical before subjecting the molecule to strong nucleophiles[5].
Causality of Reagents:
-
Solvent (Dichloromethane, DCM): A polar, aprotic solvent that readily dissolves the substrate without reacting with the highly electrophilic MOM-Cl.
-
Base (N,N-Diisopropylethylamine, DIPEA): DIPEA is a sterically hindered, non-nucleophilic base. It is basic enough to deprotonate the highly acidic phenol (pKa ~7 due to the electron-withdrawing bromines and aldehyde) but will not attack the MOM-Cl or cause self-condensation of the aldehyde[5].
Step-by-Step Methodology:
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Assembly: Dissolve CAS 2973-74-2 (1.0 equiv) in anhydrous DCM under an Argon atmosphere.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise at 0°C. Stir for 10 minutes to ensure complete phenoxide formation.
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Electrophile Addition: Slowly add Chloromethyl methyl ether (MOM-Cl, 1.5 equiv) dropwise. Caution: MOM-Cl is a potent alkylating agent; handle strictly in a fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Self-Validation Checkpoint (TLC & NMR): Perform TLC (Hexanes/EtOAc). The product will show a significantly higher Retention Factor (Rf) than the starting material due to the masking of the highly polar, hydrogen-bonding -OH group. Subsequent 1H-NMR will confirm success via the disappearance of the broad phenolic -OH singlet (>9 ppm) and the emergence of a sharp singlet (~3.5 ppm) corresponding to the MOM methoxy group.
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Quench & Isolate: Quench with ice water, extract the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
References
- Arctomsci. "CAS NO. 2973-74-2 | 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde | Catalog KOR-VS-07553".
- BenchChem. "2,6-Dibromo-4-hydroxybenzaldehyde | 856767-00-5".
- BenchChem. "2-Methoxy-3-(methoxymethoxy)benzaldehyde|CAS 223578-03-8".
- ResearchGate. "Atroposelective Brominations to Access Chiral Biaryl Scaffolds Using High-Valent Pd-Catalysis".
- ACS Publications. "Chemistry and Biology of Resveratrol-Derived Natural Products | Chemical Reviews".
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 2,6-Dibromo-4-hydroxybenzaldehyde | 856767-00-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-4,6-dimethylbenzaldehyde | 88174-53-2 | Benchchem [benchchem.com]
- 5. 2-Methoxy-3-(methoxymethoxy)benzaldehyde|CAS 223578-03-8 [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Meisenheimer Complex (Resonance Stabilized)
